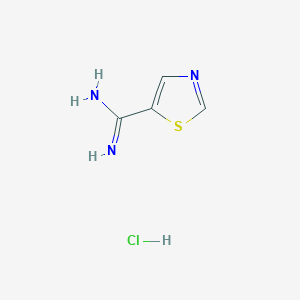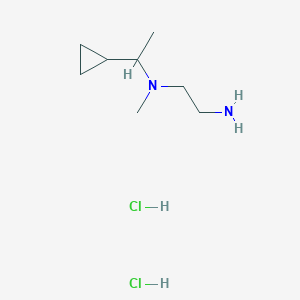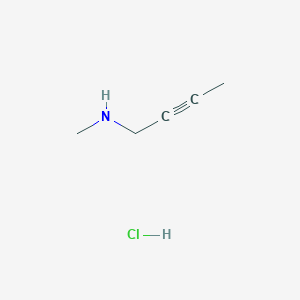
1,3-Thiazole-5-carboximidamide hydrochloride
Vue d'ensemble
Description
1,3-Thiazole-5-carboximidamide hydrochloride is a chemical compound with the molecular formula C4H6ClN3S . It is a derivative of thiazole, a 5-membered heterocyclic compound that contains both sulfur and nitrogen .
Molecular Structure Analysis
The molecular structure of 1,3-Thiazole-5-carboximidamide hydrochloride consists of a thiazole ring, which is a 5-membered heterocyclic compound containing both sulfur and nitrogen . The compound has a molecular weight of 163.63 .Applications De Recherche Scientifique
Cancer Treatment Research
1,3-Thiazole-5-carboximidamide hydrochloride has been studied for its potential in cancer treatment. Chirigos et al. (1975) found that L-2,3,5,6-Tetrahydro-6-phenylimidazo[2,1-beta]thiazole hydrochloride, related to 1,3-Thiazole-5-carboximidamide, showed a significantly higher percentage of long-term leukemic-free survivors in a murine leukemia model when used with 1,3-bis(2-chloroethyl)-1-nitrosourea. This effect may be due to the immunostimulatory activity of the drug (Chirigos, Fuhrman, & Pryor, 1975).
Antimicrobial Activity
Compounds related to 1,3-Thiazole-5-carboximidamide hydrochloride have shown antimicrobial properties. For instance, synthesis of N,5-Diaryl-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide hydrochlorides revealed that some synthesized compounds exhibited antimicrobial activity (Gein, Zamaraeva, Buzmakova, Odegova, & Gein, 2015).
Synthesis of Bioactive Substances
1,3-Thiazole derivatives, including those similar to 1,3-Thiazole-5-carboximidamide hydrochloride, are of interest in synthesizing bioactive substances. Sinenko et al. (2016) highlighted the potential of these compounds in generating new derivatives with possible bioactive properties (Sinenko, Slivchuk, Pil'o, Raenko, & Brovarets, 2016).
Cardioprotective Activity
Some 1,3-Thiazole derivatives demonstrate cardioprotective effects. Drapak et al. (2019) synthesized 2-arylimino-4-methyl-2,3-dihydro-1,3-thiazoles and found that these compounds showed a moderate to high cardioprotective effect, with one compound, in particular, exhibiting significant activity (Drapak, Perekhoda, Demchenko, Suleiman, Rakhimova, Demchuk, Taran, Seredynska, & Gerashchenko, 2019).
Synthesis of Heterocyclic Compounds
1,3-Thiazole-5-carboximidamide hydrochloride and related compounds are used in the synthesis of diverse heterocyclic compounds. The synthesis of azolyl carboximidamides, which include thiazolyl substitutes, have been explored for applications in catalysis and as ligands for metal complexation (Walther, Wermann, Lutsche, Günther, Görls, & Anders, 2006).
Safety And Hazards
Propriétés
IUPAC Name |
1,3-thiazole-5-carboximidamide;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H5N3S.ClH/c5-4(6)3-1-7-2-8-3;/h1-2H,(H3,5,6);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BPTGSJATKXPPEN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(SC=N1)C(=N)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H6ClN3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
163.63 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,3-Thiazole-5-carboximidamide hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-benzyl-5H,6H,7H,8H-imidazo[1,2-a]pyrazine dihydrochloride](/img/structure/B1383307.png)

![2-(Aminomethyl)-2-[(4-fluorophenyl)methyl]cyclopentan-1-ol hydrochloride](/img/structure/B1383313.png)

![2-[(3,3-Dimethylbutan-2-yl)amino]ethan-1-ol hydrochloride](/img/structure/B1383316.png)

![3-Amino-2-[(4-bromophenyl)methyl]propan-1-ol hydrochloride](/img/structure/B1383318.png)





![tert-butyl 2-[N-(morpholin-2-ylmethyl)methanesulfonamido]acetate](/img/structure/B1383329.png)
